2-Chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]acetic Acid

Apixaban Impurity Reference Standard ANDA Filing

2-Chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]acetic acid (CAS 40345-06-0; molecular formula C9H9ClN2O3; MW 228.63 g/mol) is a (Z)-configured arylhydrazono acetic acid derivative belonging to the hydrazone class of organic compounds. It is formally the carboxylic acid hydrolysis product of the ethyl ester intermediate (CAS 27143-07-3) used in the commercial synthesis of apixaban, a factor Xa inhibitor anticoagulant marketed as Eliquis®.

Molecular Formula C9H9ClN2O3
Molecular Weight 228.63 g/mol
Cat. No. B13415726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]acetic Acid
Molecular FormulaC9H9ClN2O3
Molecular Weight228.63 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NN=C(C(=O)O)Cl
InChIInChI=1S/C9H9ClN2O3/c1-15-7-4-2-6(3-5-7)11-12-8(10)9(13)14/h2-5,11H,1H3,(H,13,14)/b12-8+
InChIKeyAODYPUIVZPDRLY-XYOKQWHBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]acetic Acid (CAS 40345-06-0): Chemical Identity and Compound Class


2-Chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]acetic acid (CAS 40345-06-0; molecular formula C9H9ClN2O3; MW 228.63 g/mol) is a (Z)-configured arylhydrazono acetic acid derivative belonging to the hydrazone class of organic compounds [1][2]. It is formally the carboxylic acid hydrolysis product of the ethyl ester intermediate (CAS 27143-07-3) used in the commercial synthesis of apixaban, a factor Xa inhibitor anticoagulant marketed as Eliquis®. The compound incorporates three pharmacophoric elements—a 4-methoxyphenyl ring, a chloro-substituted hydrazono linkage, and a terminal carboxylic acid—and is primarily catalogued as Apixaban Impurity 73 (also designated Impurity 48, 93, or 109 by different suppliers) for use as a certified reference standard in analytical method development, ANDA filings, and quality control of apixaban active pharmaceutical ingredient [3].

Why 2-Chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]acetic Acid Cannot Be Substituted by Closest Analogs in Regulated Pharmaceutical Workflows


Close structural analogs of this compound—particularly its ethyl ester (CAS 27143-07-3) and methyl ester (CAS 70736-27-5)—share the identical hydrazono pharmacophore backbone but differ fundamentally in molecular weight (Δ ≈ 28 Da for ethyl ester; Δ ≈ 14 Da for methyl ester), HPLC retention behavior, and regulatory impurity designation [1]. In the context of apixaban ANDA filings, pharmacopeial monograph compliance (USP/EP) requires precise identification and quantification of each specified impurity by its unique CAS registry number; substitution of the acid form (Impurity 73) with the ethyl ester (Impurity 37/18) would generate an incorrect impurity profile that fails method validation and risks regulatory rejection [2]. Moreover, the free carboxylic acid confers reactivity advantages—direct salt formation, amidation, and peptide coupling without a prerequisite hydrolysis step—that the ester cannot replicate without additional synthetic manipulation . The quantitative evidence below establishes where these differences matter and how they translate into procurement and methodological decisions.

2-Chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]acetic Acid: Quantitative Differentiation Evidence Against Closest Analogs


Distinct Regulatory Impurity Designation and Molecular Weight Differentiation from the Ethyl Ester Intermediate

The target compound (CAS 40345-06-0) is formally registered as Apixaban Impurity 73 (also Impurity 109, 48, or 93 depending on supplier nomenclature), whereas its ethyl ester counterpart (CAS 27143-07-3) is designated as Apixaban Impurity 37/18 and serves as the forward synthetic intermediate rather than a hydrolysis-related impurity [1][2]. The two compounds are distinguished by their molecular weights: 228.63 g/mol (acid, C9H9ClN2O3) vs. 256.69 g/mol (ethyl ester, C11H13ClN2O3), a mass difference of ≈28 Da that enables baseline-resolved chromatographic separation and independent quantitation in validated HPLC methods [3][4]. In regulatory ANDA filings, each impurity must be individually specified, characterized, and controlled; substitution of the acid form with the ethyl ester would misidentify the impurity profile, causing method validation failure per ICH Q3A/Q3B guidelines [5].

Apixaban Impurity Reference Standard ANDA Filing Pharmacopeial Compliance

Functional Group Advantage: The Carboxylic Acid Offers Direct Derivatization Pathways Absent in Ester Analogs

The free carboxylic acid terminus of the target compound enables direct amidation, salt formation, and peptide coupling without requiring a preliminary ester hydrolysis step. In contrast, the ethyl ester (CAS 27143-07-3) must first undergo hydrolysis to liberate the carboxylic acid, adding one synthetic step and introducing potential yield loss [1]. The ethyl ester group has been explicitly described as allowing 'further functionalization, including hydrolysis to carboxylic acids or amidation to form amide derivatives,' confirming the acid form is the downstream product of the ester's functionalization pathway . An alternative patent-described synthesis (WO 2014/203275) reports that the ethyl ester intermediate can be prepared via Japp-Klingemann reaction in 89% yield at multi-gram scale, but a separate hydrolysis step is then required to access the acid for certain downstream conjugations . The acid form eliminates this step entirely, enabling direct entry into amide bond-forming reactions with amines, amino acid esters, or hydrazines under standard coupling conditions.

Synthetic Chemistry Amidation Salt Formation Hydrolysis Bypass

(Z)-Stereochemistry Retention and Its Critical Role in Apixaban Cycloaddition

The (Z)-configuration about the hydrazono C=N bond is a critical stereochemical feature retained in both the target acid and its ethyl ester precursor, and is essential for the regioselective 1,3-dipolar cycloaddition that constructs the pyrazolo[3,4-c]pyridine core of apixaban [1][2]. The parent patent (US 2014/0058107; Dipharma Francis S.r.l.) explicitly defines the hydrazono intermediate as the (Z)-ethyl ester (Formula IV) and describes its cycloaddition with a silyl enol ether (Formula III) to yield the pyrazolopyridine scaffold with total regioselectivity [3]. In that process, the cycloaddition proceeds with a yield of 63% for the key step, and the overall apixaban synthesis achieves an HPLC purity of ≥99.5% [4][5]. The target compound, as the (Z)-configured acid, serves as the direct hydrolysis product that retains this stereochemical integrity, and is therefore valuable as both a stereochemical reference standard and a starting material for stereoretentive transformations. The (E)-configured cyano analog (Impurity A25, (E)-2-cyano-2-(2-(4-methoxyphenyl)hydrazono)acetic acid) is an entirely different impurity entity that would not participate correctly in the cycloaddition cascade, demonstrating the importance of Z-configuration fidelity .

Stereochemistry Cycloaddition Apixaban Synthesis (Z)-Configuration

Purity Specifications for Reference Standard Grade: Quantitative Comparison with Technical-Grade Intermediates

The target compound (CAS 40345-06-0) is commercially supplied as a certified reference standard at HPLC purities of ≥95% to 99%, with certificate of analysis (CoA) documentation including NMR, MS, and HPLC chromatograms compliant with ICH Q2(R1) guidelines [1]. By comparison, the ethyl ester intermediate (CAS 27143-07-3) is typically offered as a synthetic intermediate at purities of 95-99% , but without the full pharmacopeial traceability documentation required for reference standard use. Critically, the acid form is supplied under ISO 17034 accredited reference material producer protocols by certified vendors, with the explicit statement that 'traceability against pharmacopeial standards (USP or EP) can be provided based on feasibility' [2][3]. The technical-grade ethyl ester does not carry this ISO 17034 certification as a standard offering. Moreover, the acid form's use in forced degradation studies of apixaban—where it may arise as a pH-independent hydrolysis degradation product—makes its certified purity essential for accurate quantitation of degradation kinetics [4].

Reference Standard HPLC Purity ISO 17034 Quality Control

Storage Condition Differentiation: Refrigerated Storage Requirement vs. Ambient-Tolerant Ester Analogs

The target compound (CAS 40345-06-0) requires storage at 2-8°C under refrigeration, whereas the ethyl ester analog is listed by multiple suppliers with storage conditions at room temperature or 2-8°C, suggesting greater ambient stability for the ester form [1][2]. Specifically, the acid form specification states 'Storage: 2-8°C Refrigerator' and 'Shipping Conditions: Ambient,' while the ethyl ester is reported with 'Storage: 2-8°C' but also listed as 'Shipping Condition: Room Temperature' by at least one major reference standard supplier [3]. This differential reflects the carboxylic acid's greater propensity for decarboxylation or decomposition under prolonged ambient storage compared to the ester-protected form. For procurement planning, this means the acid form requires cold-chain storage infrastructure at the receiving facility, a logistical consideration not universally required for the ethyl ester.

Stability Storage Conditions Procurement Logistics Cold Chain

Class-Level Antimicrobial Potential of Hydrazono Acetic Acid Scaffold

While no compound-specific antimicrobial data were identified for 2-Chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]acetic acid in the accessible peer-reviewed literature, a closely related class of hydrazide-hydrazones of 2-substituted acetic acids has demonstrated potent antimicrobial activity. In a systematic study of 30 hydrazide-hydrazone derivatives, several compounds exhibited bactericidal activity with MIC values ranging from 0.488 to 7.81 μg/mL against reference Gram-positive bacteria, outperforming the commonly used antibiotics cefuroxime and ampicillin in select cases [1]. The presence of the chloro substituent and the 4-methoxyphenyl group—both present in the target compound—are structural features associated with enhanced bioactivity in this compound class [2]. However, this evidence must be treated as class-level inference only; direct MIC data for the specific compound against named bacterial strains have not been located in the open literature, and procurement for antimicrobial screening should be considered exploratory rather than validated.

Antimicrobial Hydrazide-Hydrazone Gram-positive MIC

Procurement-Guiding Application Scenarios for 2-Chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]acetic Acid (CAS 40345-06-0)


Apixaban ANDA Filing: Certified Impurity Reference Standard for Method Validation and QC Release Testing

The most validated application of this compound is as a certified reference standard (Apixaban Impurity 73/109) for analytical method development, method validation (AMV), and quality control (QC) in Abbreviated New Drug Application (ANDA) filings for generic apixaban [1]. The compound is supplied with detailed characterization data (¹H NMR, ¹³C NMR, HRMS, HPLC chromatogram) compliant with ICH Q2(R1) and can be provided with traceability against USP or EP pharmacopeial standards upon request [2]. In forced degradation studies of apixaban drug substance, this compound may arise as a pH-independent hydrolysis degradation product; its availability as a characterized reference standard is therefore essential for accurate quantitation of degradation kinetics and mass balance in stability-indicating methods [3]. QC laboratories should procure this specific CAS number (40345-06-0) rather than the ethyl ester (27143-07-3) when the hydrolysis-related impurity profile is under investigation, as the two compounds represent different impurity identities in regulatory nomenclature.

Medicinal Chemistry Derivatization: Direct Conjugation via Carboxylic Acid Handle

The free carboxylic acid group of this compound enables direct amidation, esterification (with non-ethyl alcohols), hydrazide formation, and salt formation without the prerequisite hydrolysis step required when starting from the ethyl ester [1]. This is particularly valuable in medicinal chemistry campaigns exploring structure-activity relationships (SAR) around the hydrazono acetic acid scaffold, where rapid generation of amide or hydrazide libraries is desired [2]. Standard coupling conditions (e.g., EDC/HOBt, HATU/DIPEA in DMF or CH₂Cl₂) can be applied directly. The ethyl ester (CAS 27143-07-3) would require a separate saponification step (e.g., LiOH in THF/H₂O) followed by acidification and extraction before coupling, adding 1-2 days to the synthetic workflow and introducing yield losses that the acid form eliminates. For laboratories prioritizing synthetic efficiency in analog generation, procurement of the acid form directly is the operationally simpler choice.

Process Chemistry: Hydrolysis Product Characterization and Synthetic Bridging

In process development for apixaban manufacturing, the acid form serves a dual role: as an authentic reference sample of the hydrolysis degradation product for impurity fate-and-purge studies, and as a potential synthetic intermediate that can be re-esterified to re-enter the ethyl ester pathway if needed [1]. The ethyl ester intermediate is synthesized via Japp-Klingemann reaction of p-anisidine diazonium salt with ethyl 2-chloroacetoacetate in reported yields of 74-96% depending on optimization [2], and partial hydrolysis during workup or storage can generate the acid form as a process impurity. Having the authentic acid reference standard on hand allows process chemists to identify, quantify, and control this impurity through the synthetic sequence. Furthermore, if a synthetic route requires the carboxylic acid at a specific stage (e.g., for chemoselective transformations incompatible with the ester), the acid form can be purchased directly rather than generated in-house, ensuring batch-to-batch consistency [3].

Exploratory Antimicrobial Screening Based on Hydrazono Acetic Acid Scaffold Precedent

This compound may be evaluated as a candidate for antimicrobial screening based on the documented activity of structurally related hydrazide-hydrazones of 2-substituted acetic acids, which have shown MIC values of 0.488–7.81 μg/mL against Gram-positive bacteria, with potency exceeding that of cefuroxime and ampicillin in select cases [1][2]. The 4-methoxyphenyl group and chloro substituent are structural features associated with enhanced bioactivity in this compound class [3]. However, no compound-specific MIC data are available; procurement for antimicrobial screening must be treated as an exploratory investigation requiring de novo MIC determination against target pathogen panels. Researchers should note that activity data from the broader hydrazone class cannot be directly extrapolated to this specific compound, and screening results should be benchmarked against established antibiotics within the same assay platform.

Quote Request

Request a Quote for 2-Chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]acetic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.